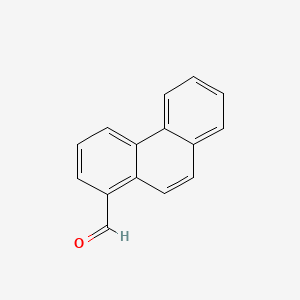

Phenanthrene-1-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

Número CAS |

77468-40-7 |

|---|---|

Fórmula molecular |

C15H10O |

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

phenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C15H10O/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-10H |

Clave InChI |

RGHWXPPXQQVOKA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Phenanthrene 1 Carbaldehyde and Its Derivatives

Direct Formylation Approaches for Phenanthrene (B1679779) Ring Systems

Direct formylation involves the electrophilic substitution of a hydrogen atom on the phenanthrene ring with a formyl group (-CHO). While phenanthrene is more reactive than benzene (B151609), electrophilic attack can lead to a mixture of isomers, making regioselectivity a significant challenge. libretexts.org Reactions typically occur at the 1, 2, 3, 4, and 9 positions. libretexts.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.com These reagents combine to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then attacks the aromatic ring. wikipedia.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

For phenanthrene, this reaction is mechanistically feasible. However, due to the multiple reactive sites on the phenanthrene nucleus, the Vilsmeier-Haack formylation can produce a mixture of isomeric phenanthrene-carbaldehydes. The distribution of these products is dependent on reaction conditions and the relative stability of the intermediate carbocations formed during the electrophilic attack. Achieving high selectivity for the 1-position requires careful optimization and may be challenging compared to other synthetic routes.

Other classical electrophilic formylation methods could theoretically be applied to phenanthrene, although they also face the challenge of regioselectivity.

Gattermann-Koch Reaction : This method introduces a formyl group using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. vedantu.combyjus.com The reaction generates a highly reactive formyl cation electrophile. byjus.com However, its application is typically limited to benzene and its alkylated derivatives and is generally not suitable for polycyclic aromatic hydrocarbons or phenol (B47542) substrates. byjus.comwikipedia.org

Gattermann Reaction : A more versatile alternative, the Gattermann reaction, uses a source of hydrogen cyanide (HCN) and HCl with a Lewis acid. wikipedia.org A common and safer modification, the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.com This method is applicable to a broader range of aromatic and heteroaromatic compounds. thermofisher.com When applied to phenanthrene, it would proceed via electrophilic aromatic substitution, but like the Vilsmeier-Haack reaction, it would likely result in a mixture of isomers, necessitating separation of the desired phenanthrene-1-carbaldehyde.

| Method | Key Reagents | Electrophile | Primary Challenge for Phenanthrene |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) | Low regioselectivity, potential for isomer mixture |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formyl cation | Limited substrate scope, poor reactivity |

| Gattermann | HCN (or Zn(CN)₂), HCl, Lewis Acid | Formyl cation precursor | Low regioselectivity, potential for isomer mixture |

Phenanthrene Skeleton Construction via Cyclization Reactions

Building the phenanthrene core from simpler precursors offers a powerful strategy to control the position of substituents, thereby providing a more direct and regioselective route to phenanthrene-1-carbaldehyde.

The Mallory reaction is a photochemical method that converts stilbene (B7821643) derivatives into phenanthrenes through an intramolecular 6π-electron cyclization under UV irradiation, followed by an oxidation step. wikipedia.orgnih.gov An oxidizing agent, typically iodine (I₂) or oxygen, is required to aromatize the dihydrophenanthrene intermediate. nih.govnih.gov

This method is particularly well-suited for the synthesis of 1-substituted phenanthrenes. The regiochemical outcome of the cyclization is highly predictable; a stilbene bearing a substituent at the ortho-position of one of the phenyl rings will generally yield the corresponding 1-substituted phenanthrene. wikipedia.org Therefore, the synthesis of phenanthrene-1-carbaldehyde can be directly achieved by the photocyclization of a stilbene precursor such as 2-formylstilbene or a derivative where the ortho-substituent can be readily converted to a formyl group post-cyclization (e.g., a methyl or halomethyl group).

The Haworth synthesis is a classical multi-step approach for creating polycyclic aromatic hydrocarbons. chemistry-online.com The traditional synthesis of phenanthrene starts with naphthalene (B1677914) and succinic anhydride. quimicaorganica.org The sequence involves:

Friedel-Crafts acylation of naphthalene with succinic anhydride to produce a mixture of naphthoylpropionic acids.

Reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) to form a naphthylbutyric acid.

Intramolecular Friedel-Crafts acylation (ring closure) using a strong acid to form a tetrahydrophenanthrone.

A second reduction of the newly formed ketone.

Dehydrogenation (aromatization) using a catalyst like selenium (Se) or palladium-on-charcoal (Pd/C) to yield phenanthrene.

To adapt this synthesis for phenanthrene-1-carbaldehyde, one could start with a substituted naphthalene, where the substituent is a masked or precursor form of the aldehyde. The regioselectivity of the initial Friedel-Crafts acylation on the naphthalene ring is a critical step that dictates the final substitution pattern. quimicaorganica.org For example, acylation at the 1-position of naphthalene leads to intermediates that ultimately place the new ring in a way that can be leveraged to form 1-substituted products.

The Bardhan-Sengupta synthesis is another classic and highly regioselective method for constructing the phenanthrene ring system. quimicaorganica.orgias.ac.in The key steps involve the cyclodehydration of a 2-(β-phenylethyl)cyclohexanol derivative with an agent like phosphorus pentoxide (P₂O₅), followed by dehydrogenation of the resulting octahydrophenanthrene intermediate, typically with selenium at high temperatures. ias.ac.inwikipedia.org

The strength of this synthesis lies in its predictable regiochemical outcome, which avoids the formation of isomers often seen in intermolecular electrophilic substitutions. quimicaorganica.org To produce phenanthrene-1-carbaldehyde, a substituted starting material would be required. For example, starting with a β-(aryl)ethyl bromide where the aryl group contains a protected aldehyde or a precursor group at the ortho position would lead to the desired 1-substituted octahydrophenanthrene intermediate. Subsequent dehydrogenation would then yield the target molecule.

| Method | General Approach | Key Transformation | Advantage for 1-Carbaldehyde Synthesis |

|---|---|---|---|

| Mallory Reaction | Photochemical cyclization of a stilbene | 6π-electrocyclization followed by oxidation | Excellent regiocontrol; ortho-substituted stilbenes yield 1-substituted phenanthrenes |

| Haworth Synthesis | Stepwise annulation onto a naphthalene core | Friedel-Crafts acylations and reductions | Adaptable with substituted naphthalenes, but requires multiple steps |

| Bardhan-Sengupta Synthesis | Cyclodehydration of a cyclohexanol derivative | Intramolecular electrophilic substitution | High regioselectivity in the cyclization step |

Pschorr Synthesis and Related Diazonium Ring Closure Reactions

The Pschorr cyclization, discovered by Robert Pschorr in 1896, is a classical method for the synthesis of phenanthrenes and other polycyclic aromatic compounds. thieme.dedrugfuture.com The reaction involves the intramolecular substitution of an aromatic ring initiated by the decomposition of a diazonium salt, typically catalyzed by copper. wikipedia.org

The general mechanism begins with the diazotization of a suitable precursor, such as an α-phenyl-o-aminocinnamic acid, to form an aryldiazonium salt. thieme.de This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org The resulting diazonium salt is then induced to cyclize. In the presence of a copper catalyst, the diazonium salt loses nitrogen gas to form an aryl radical. wikipedia.org This radical then undergoes an intramolecular cyclization to form a new six-membered ring, leading to the phenanthrene skeleton. thieme.dewikipedia.org Subsequent rearomatization yields the final phenanthrene product. wikipedia.org

While the Pschorr reaction has proven valuable for accessing substituted phenanthrenes with well-defined substitution patterns, it can be limited by low yields in some cases. wikipedia.orgorganicreactions.org Research has focused on improving the efficiency of the aryl radical generation through various methods, including redox catalysis and photoredox catalysis. thieme.de

Table 1: Key Steps in the Pschorr Synthesis of a Phenanthrene Derivative

| Step | Description | Reagents | Intermediate/Product |

| 1. Diazotization | Formation of the aryldiazonium salt from an aromatic amine. | Sodium nitrite, Hydrochloric acid | Aryldiazonium salt |

| 2. Radical Formation | Copper-catalyzed decomposition of the diazonium salt to form an aryl radical and nitrogen gas. | Copper powder | Aryl radical |

| 3. Cyclization | Intramolecular attack of the aryl radical onto the adjacent aromatic ring. | - | Dihydrophenanthrene radical |

| 4. Rearomatization | Loss of a hydrogen atom to restore aromaticity. | Copper catalyst | Phenanthrene derivative |

Intramolecular Cyclization of (1,1')-Biphenyl Aldehydes and Ketones

Another important strategy for the synthesis of phenanthrenes involves the intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors. This approach leverages the proximity of reactive groups on the two phenyl rings to facilitate the formation of the central ring of the phenanthrene core.

One such method involves the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). rsc.org This reaction is proposed to proceed through a free radical pathway, providing an efficient route to various phenanthrene derivatives. rsc.org

Gold-catalyzed cyclization of biphenyl-embedded trienynes represents a more recent and versatile approach. d-nb.info This method allows for the synthesis of functionalized dihydrophenanthrenes through the reaction of o,o'-alkynylbiaryls with alcohols. The process can also be performed intramolecularly to generate phenanthrene-derived heteropolycyclic compounds. d-nb.info This strategy is particularly useful for creating complex polycyclic aromatic hydrocarbons (PAHs) like benzo[b]triphenylenes. d-nb.info

Ring-Closing Metathesis Strategies for Phenanthrene Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds. wikipedia.org This reaction, which typically employs ruthenium-based catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orglibretexts.org

An efficient strategy for the synthesis of phenanthrenes and 1-hydroxyphenanthrenes utilizes an aromatization-assisted ring-closing metathesis (RCM). acs.orgacs.org This methodology involves the vinylation of 1-bromo-2-naphthaldehyde derivatives, followed by Barbier allylation. The resulting diene precursors then undergo a one-pot RCM and dehydration to yield phenanthrene derivatives. acs.org This approach offers rapid access to a diverse range of functionalized phenanthrenes. acs.orgacs.org The driving force for the RCM reaction is often the removal of ethylene gas from the reaction mixture. organic-chemistry.org

Cross-Coupling and Coupling Reactions in Phenanthrene-1-carbaldehyde Synthesis

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. These methods are highly valuable for the construction of complex molecular architectures like the phenanthrene nucleus, often with high efficiency and functional group compatibility.

Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. youtube.comnih.gov This reaction is widely used for the synthesis of biaryls and has been applied to the construction of the phenanthrene framework. rsc.org A highly efficient method for Suzuki cross-coupling has been developed using microwave irradiation, which significantly reduces reaction times compared to thermal conditions. researchgate.net For example, the coupling of aryl bromides with boronic acids using a polyurea microencapsulated palladium catalyst can be achieved in minutes under microwave irradiation, demonstrating a substantial increase in reaction rate. researchgate.net

Mizoroki-Heck Coupling Approaches

The Mizoroki-Heck reaction, another palladium-catalyzed cross-coupling reaction, involves the coupling of an unsaturated halide with an alkene. nih.govnih.gov This reaction is a cornerstone of modern organic synthesis and has been utilized in the preparation of various complex molecules. frontiersin.org One-pot syntheses that involve an initial olefination followed by a Mizoroki-Heck reaction have been reported. nih.gov This approach allows for the in situ generation of the required olefin from an alkyl halide, which then couples with an aryl halide to form the desired product. nih.gov

Copper-Catalyzed Carbon-Carbon Bond Formation for Phenanthrene Nucleus

Copper-catalyzed reactions provide a cost-effective alternative to palladium-catalyzed cross-couplings. A novel protocol for the synthesis of phenanthrenes through the copper-catalyzed reaction of aromatic tosylhydrazones with terminal alkynes has been developed. acs.org This reaction proceeds through the formation of an allene (B1206475) intermediate followed by a six-π-electron cyclization and isomerization to afford phenanthrene derivatives in good yields. acs.org This method is advantageous due to the use of readily available starting materials and an inexpensive copper catalyst, and it exhibits a wide range of functional group compatibility. acs.org Copper catalysis has also been employed for the remote C–H arylation of polycyclic aromatic hydrocarbons, including phenanthrene-9-carboxamide, using aryliodonium salts as the arylating reagents. nih.gov

Table 2: Comparison of Cross-Coupling Methodologies for Phenanthrene Synthesis

| Methodology | Catalyst | Key Reactants | Key Features |

| Suzuki Cross-Coupling | Palladium | Organoboron compound, Organic halide | High efficiency, Microwave acceleration possible |

| Mizoroki-Heck Coupling | Palladium | Unsaturated halide, Alkene | Versatile for C-C bond formation, One-pot variations |

| Copper-Catalyzed Coupling | Copper | Tosylhydrazone, Terminal alkyne | Cost-effective, Good functional group tolerance |

Derivatization Strategies for Phenanthrene-1-carbaldehyde

Phenanthrene-1-carbaldehyde is a versatile chemical intermediate, offering two primary sites for chemical modification: the aldehyde functional group and the aromatic phenanthrene core. These sites allow for a wide range of derivatization strategies, enabling the synthesis of a diverse array of novel compounds. Transformations can be broadly categorized into reactions involving the aldehyde moiety and substitution reactions on the aromatic nucleus.

Transformations of the Aldehyde Functional Group

The aldehyde group is one of the most reactive functional groups in organic chemistry, readily undergoing oxidation, reduction, and condensation reactions. These transformations allow for the conversion of phenanthrene-1-carbaldehyde into corresponding carboxylic acids, alcohols, and larger molecules with new carbon-carbon or carbon-nitrogen bonds.

The aldehyde group of phenanthrene-1-carbaldehyde can be selectively oxidized to yield phenanthrene-1-carboxylic acid. This transformation is a fundamental process in organic synthesis, converting the aldehyde, an electron-withdrawing group, into a carboxylic acid, which can serve as a precursor for esters, amides, and acid chlorides. A variety of oxidizing agents can accomplish this conversion, typically under mild conditions to avoid degradation of the sensitive polycyclic aromatic core.

Common laboratory reagents for this purpose include:

Potassium permanganate (KMnO₄): Often used in a buffered or neutral solution to prevent side reactions.

Jones reagent (CrO₃ in acetone/sulfuric acid): A powerful oxidant that readily converts aldehydes to carboxylic acids.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is particularly selective for aldehydes.

Potassium dichromate (K₂Cr₂O₇): Used in acidic conditions to effect the oxidation.

The general reaction involves the conversion of the C-H bond of the aldehyde into a C-OH bond, forming the carboxylic acid. For example, the oxidation of 1-hydroxy-2-naphthaldehyde, an analogue of phenanthrene-1-carbaldehyde, to 1-hydroxy-2-naphthoic acid has been demonstrated in the metabolic pathways of certain soil pseudomonads, illustrating the feasibility of this transformation on a related polycyclic system nih.gov.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Neutral or slightly alkaline solution |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acidic, acetone |

| Tollens' Reagent ([Ag(NH₃)₂]OH) | Ammoniacal silver nitrate, mild heat |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄) |

Conversely, the aldehyde functional group can be selectively reduced to a primary alcohol, yielding (phenanthren-1-yl)methanol. This reaction is a cornerstone of organic synthesis, providing access to alcohols which can be further functionalized. The reduction is typically achieved using hydride-based reducing agents.

Key reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. It is often used in alcoholic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that readily reduces aldehydes, ketones, esters, and carboxylic acids. It requires anhydrous conditions and is typically used in ethers like diethyl ether or tetrahydrofuran (THF).

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate during workup to give the primary alcohol.

Condensation reactions provide a powerful means of forming new carbon-carbon and carbon-nitrogen bonds at the aldehyde position, significantly extending the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. researchgate.netsigmaaldrich.com The product is typically an α,β-unsaturated compound. For phenanthrene-1-carbaldehyde, this reaction allows for the introduction of a variety of functionalized vinyl groups. The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields the final product. sigmaaldrich.com

Table 2: Components for Knoevenagel Condensation

| Role | Examples |

| Aldehyde | Phenanthrene-1-carbaldehyde |

| Active Methylene Compound | Malononitrile, Diethyl malonate, Ethyl cyanoacetate, Malonic acid |

| Basic Catalyst | Piperidine, Pyridine, Ammonium salts |

Schiff Base Formation: Phenanthrene-1-carbaldehyde readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (azomethine group). nih.gov The reaction is often catalyzed by a trace amount of acid. A wide variety of primary amines can be used, leading to a diverse library of phenanthrene-based Schiff bases. For example, the reaction of the closely related phenanthrene-9-carbaldehyde (B133539) with 4-aminophenol has been reported to proceed with high yield. dergipark.org.tr

Functionalization of the Phenanthrene Core via Substitution Reactions

The phenanthrene ring system is aromatic and can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups directly onto the carbon framework. The regioselectivity of these reactions is influenced by both the inherent reactivity of the phenanthrene nucleus and the directing effect of the existing aldehyde substituent.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the aromatic ring, replacing a hydrogen atom. The aldehyde group (-CHO) present on the phenanthrene core plays a crucial role in directing the position of further substitution.

Directing Effects: The aldehyde group is an electron-withdrawing group and acts as a deactivating, meta-director for the ring to which it is attached (Ring A). libretexts.orgpitt.edu It deactivates the ring by pulling electron density away, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.comorganicchemistrytutor.com This deactivation is most pronounced at the ortho and para positions, making the meta positions (C-3 and the ring junction at C-10a) the least deactivated and therefore the preferred sites of attack on that specific ring. libretexts.org

Halogenation: Aromatic halogenation typically involves the reaction of the aromatic compound with a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com For phenanthrene-1-carbaldehyde, this reaction would be expected to introduce a halogen atom, primarily at the C-9 or C-10 position.

Nitration: Nitration is achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The nitronium ion is then attacked by the phenanthrene ring system. As with halogenation, the substitution is predicted to occur at the most reactive positions, likely C-9 or C-10, to yield nitrophenanthrene-1-carbaldehyde derivatives.

C-H Arylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of phenanthrene derivatives, palladium-catalyzed C-H arylation has been a prominent method for introducing aryl groups onto the phenanthrene backbone.

The direct C-H arylation of the phenanthrene core itself has been explored with various arylating agents. For instance, palladium-catalyzed reactions of phenanthrene with aryl halides or other aryl sources can lead to the formation of arylated phenanthrenes. The regioselectivity of these reactions is a critical aspect, often favoring the more electronically activated and sterically accessible positions. While direct C-H arylation of phenanthrene-1-carbaldehyde is less commonly reported, the principles established for the parent phenanthrene system are applicable. The aldehyde group, being an electron-withdrawing and meta-directing group in electrophilic aromatic substitution, can be expected to influence the regiochemical outcome of C-H functionalization reactions.

Recent advancements in palladium catalysis have focused on the development of highly efficient and selective catalyst systems. The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), as well as the reaction conditions (solvent, base, temperature), are crucial in controlling the catalytic activity and selectivity. For example, palladium acetate in combination with a suitable phosphine ligand is a commonly employed catalytic system for such transformations.

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Phenanthrene

| Entry | Arylating Agent | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 88 |

| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 1-Naphthylboronic Acid | PdCl₂(dppf) | K₃PO₄ | DMF | 85 |

Note: The presented data is representative of C-H arylation on the parent phenanthrene ring and serves as a model for potential application to phenanthrene-1-carbaldehyde.

Introduction of Heteroatoms or Complex Side Chains

The introduction of heteroatoms and the elaboration of the aldehyde group into more complex side chains are key strategies for diversifying the chemical space of phenanthrene-1-carbaldehyde derivatives and modulating their physicochemical and biological properties.

Introduction of Heteroatoms

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the phenanthrene framework can be achieved through various synthetic routes. For derivatives of phenanthrene-1-carbaldehyde, this can involve nucleophilic aromatic substitution on a suitably activated precursor, such as a halogenated or nitro-substituted phenanthrene-1-carbaldehyde.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the introduction of nitrogen-containing substituents. Similarly, copper- or palladium-catalyzed methods can be employed for the formation of C-O and C-S bonds, leading to the synthesis of phenanthrene ethers and thioethers, respectively.

Introduction of Complex Side Chains

The aldehyde functionality of phenanthrene-1-carbaldehyde is a versatile handle for a wide array of chemical transformations to introduce complex side chains.

Wittig Reaction: The Wittig reaction is a widely used method for the conversion of aldehydes into alkenes. masterorganicchemistry.comlibretexts.org By reacting phenanthrene-1-carbaldehyde with a variety of phosphorus ylides, a diverse range of vinyl-substituted phenanthrene derivatives can be synthesized. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Aldol (B89426) Condensation: The aldol condensation provides a powerful means for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com Phenanthrene-1-carbaldehyde can react with enolates derived from ketones or other aldehydes to yield β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl derivatives. libretexts.orgmasterorganicchemistry.com This reaction significantly expands the structural complexity of the side chain.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. mychemblog.com This reaction is particularly useful for introducing functionalities such as esters, nitriles, and other electron-withdrawing groups into the side chain of phenanthrene-1-carbaldehyde, leading to the formation of electron-deficient alkenes.

Table 2: Examples of Side Chain Elaboration from Phenanthrene-1-carbaldehyde

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Yield (%) |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-BuLi, THF | 1-Vinylphenanthrene | 85 |

| Aldol Condensation | Acetone | NaOH, EtOH, Heat | 4-(Phenanthren-1-yl)but-3-en-2-one | 78 |

| Knoevenagel Condensation | Malononitrile | Piperidine, EtOH | 2-(Phenanthren-1-ylmethylene)malononitrile | 92 |

| Grignard Reaction | Phenylmagnesium bromide | Et₂O, then H₃O⁺ | Phenyl(phenanthren-1-yl)methanol | 90 |

These synthetic methodologies provide a robust toolkit for the derivatization of phenanthrene-1-carbaldehyde, enabling the generation of a wide array of novel compounds with tailored properties for various applications.

Chemical Reactivity and Mechanistic Investigations of Phenanthrene 1 Carbaldehyde

Reactivity of the Phenanthrene (B1679779) Nucleus

The chemical behavior of the phenanthrene core is characterized by its aromaticity, though not all bonds within the fused ring system exhibit equal reactivity. The 9,10-double bond, in particular, has a more pronounced olefinic character compared to the other bonds in the molecule, making it a focal point for certain reactions. rsc.org

Electrophilic Aromatic Substitution Reactions on the Phenanthrene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, and phenanthrene is no exception. numberanalytics.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The general mechanism proceeds through a positively charged intermediate known as an arenium ion or σ-complex. numberanalytics.comlibretexts.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the substitution.

While phenanthrene-1-carbaldehyde can undergo electrophilic substitution reactions such as nitration and halogenation, the presence of the aldehyde group significantly influences the reaction's course. libretexts.org The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the reactions generally slower compared to unsubstituted phenanthrene. google.comacademie-sciences.fr

In unsubstituted phenanthrene, electrophilic attack preferentially occurs at the C-9 and C-10 positions. wikipedia.orgcdnsciencepub.com This preference is attributed to the superior stability of the resulting arenium ion. When an electrophile attacks at the C-9 or C-10 position, the positive charge can be delocalized over two intact benzene (B151609) rings, which preserves a significant amount of aromatic stabilization energy. wikipedia.orgcdnsciencepub.com In contrast, attack at other positions, such as C-1, results in a less stable intermediate with a naphthalene-like structure, which has a lower resonance energy than two separate benzene rings. wikipedia.orgcdnsciencepub.com

The introduction of a carbaldehyde group at the C-1 position alters this regioselectivity. The aldehyde group is a meta-directing deactivator. Therefore, for electrophilic substitution on phenanthrene-1-carbaldehyde, the incoming electrophile would be directed to the positions meta to the C-1 carbon. The primary positions for electrophilic attack would be C-6 and C-8. The inherent reactivity of the C-9 and C-10 positions might still lead to some substitution at these sites, but the directing effect of the C-1 aldehyde group would significantly favor substitution on the other rings.

| Position of Electrophilic Attack on Phenanthrene | Relative Stability of Arenium Ion Intermediate | Major Products |

|---|---|---|

| C-9 / C-10 | High (preserves two benzene rings) | 9-substituted phenanthrenes |

| C-1 / C-2 / C-3 / C-4 | Lower (preserves a naphthalene (B1677914) moiety) | Mixtures of other isomers |

The concept of kinetic versus thermodynamic control can be crucial in understanding the product distribution in electrophilic aromatic substitution reactions, particularly in systems like phenanthrene where multiple substitution products are possible. nih.gov A kinetically controlled reaction, which is favored at lower temperatures, yields the product that is formed fastest, meaning it has the lowest activation energy. nih.govicm.edu.pl A thermodynamically controlled reaction, favored at higher temperatures, yields the most stable product, which may not be the one that forms the fastest. rsc.org

In the sulfonation of naphthalene, a related polycyclic aromatic hydrocarbon, the reaction is known to be reversible. At lower temperatures, the kinetically favored 1-sulfonic acid is the major product. At higher temperatures, the thermodynamically more stable 2-sulfonic acid predominates. researchgate.net This is because the 1-isomer is sterically hindered, making it less stable than the 2-isomer. researchgate.net

For phenanthrene, similar principles apply. While electrophilic attack at C-9 is kinetically favored due to the stability of the intermediate, the resulting product might not always be the most thermodynamically stable isomer, especially if steric hindrance becomes a factor with bulky electrophiles or substituents. The reversibility of some electrophilic substitution reactions, like sulfonation, allows for the eventual formation of the thermodynamically favored product under appropriate conditions. researchgate.net For phenanthrene-1-carbaldehyde, the interplay between the inherent reactivity of the phenanthrene nucleus and the directing and deactivating effects of the aldehyde group, combined with the potential for kinetic or thermodynamic control, can lead to complex product mixtures depending on the reaction conditions.

Addition Reactions to the Phenanthrene System

The phenanthrene nucleus can also undergo addition reactions, most notably at the reactive 9,10-double bond. These reactions lead to a reduction in the aromaticity of the central ring.

The catalytic hydrogenation of phenanthrene typically yields 9,10-dihydrophenanthrene (B48381) as the initial product. This selective reduction of the central double bond occurs because it is the most reactive site for addition reactions. rsc.org Various catalysts, including nickel and copper chromite, have been employed for this transformation. Further hydrogenation can lead to the formation of tetrahydrophenanthrenes, octahydrophenanthrenes, and eventually perhydrophenanthrene, the fully saturated derivative.

The presence of the carbaldehyde group at the C-1 position in phenanthrene-1-carbaldehyde would also allow for the reduction of the aldehyde itself to a primary alcohol, phenanthrene-1-methanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org The selective hydrogenation of the 9,10-double bond in the presence of the aldehyde group would require careful selection of the catalyst and reaction conditions to avoid concomitant reduction of the aldehyde. Conversely, chemoselective reduction of the aldehyde without affecting the aromatic rings is also a feasible transformation.

| Reactant | Reducing Agent/Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| Phenanthrene | H₂ / Raney Nickel | 9,10-Dihydrophenanthrene | |

| Phenanthrene | H₂ / Copper Chromite | 9,10-Dihydrophenanthrene | |

| Phenanthrene | H₂ / NiW/Al₂O₃ | Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene, Perhydrophenanthrene | |

| Phenanthrene-4-carbaldehyde | Sodium borohydride or Lithium aluminum hydride | Phenanthrene-4-methanol | libretexts.org |

Ozonolysis is a powerful method for the oxidative cleavage of double bonds. In the case of phenanthrene, the reaction occurs selectively at the 9,10-double bond. The initial step involves the cycloaddition of ozone to form a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide can lead to different products depending on the conditions. Reductive workup typically yields 2,2'-biphenyldialdehyde. The reaction mechanism is believed to proceed through a Criegee intermediate.

The ozonolysis of phenanthrene-1-carbaldehyde is expected to proceed in a similar manner, with the initial attack of ozone occurring at the 9,10-bond. The presence of the aldehyde group at C-1 is unlikely to change the site of ozonolysis, as the 9,10-bond is significantly more reactive towards ozone than the other aromatic rings. The product of this reaction, after reductive workup, would be a substituted biphenyldialdehyde, specifically 2'-formyl-[1,1'-biphenyl]-2,x-dicarbaldehyde, where the position of the third aldehyde group on the second ring would depend on the orientation of the cleavage.

Photocycloaddition Reactions with Olefins

The phenanthrene nucleus, particularly when substituted with a carboxaldehyde group, exhibits notable photochemical reactivity. The ortho photocycloaddition of phenanthrene carboxaldehydes with olefins represents a significant method for constructing cyclobutane (B1203170) rings. While direct studies on phenanthrene-1-carbaldehyde are not extensively detailed, the behavior of its isomer, phenanthrene-9-carboxaldehyde, provides critical insights into this class of reactions.

The ortho [2+2] photocycloaddition between a phenanthrene aldehyde and an olefin is typically initiated by photoexcitation of the phenanthrene moiety. This reaction can be performed enantioselectively. For instance, the photocycloaddition of phenanthrene-9-carboxaldehyde with 2,3-dimethyl-2-butene (B165504) can be catalyzed by a chiral Lewis acid, leading to the formation of the corresponding cyclobutane product with high enantiomeric excess. This process often requires irradiation at specific wavelengths, such as 457 nm, to achieve the desired transformation. The use of chiral oxazaborolidine Lewis acids has been shown to induce a bathochromic shift in the absorption spectrum, enabling selective excitation and facilitating the enantioselective cycloaddition.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Reference |

| Phenanthrene-9-carboxaldehyde | 2,3-dimethyl-2-butene | Chiral Lewis Acid (oxazaborolidine), λ=457 nm | Oxetane | Up to 98% | core.ac.uk |

| 1-Substituted 2-acetonaphthones | Tethered alkenyl group | Chiral Lewis Acid | Cyclobutane | Not specified | core.ac.uk |

This table summarizes the conditions and outcomes for photocycloaddition reactions involving phenanthrene and naphthalene derivatives, illustrating the potential for enantioselective synthesis.

The mechanism involves the formation of an excited state complex between the phenanthrene aldehyde and the olefin, which then collapses to form the cyclobutane ring. These reactions provide access to complex polycyclic scaffolds that are otherwise difficult to synthesize under thermal conditions. core.ac.uk The phenanthrene core itself can undergo photocycloaddition at the 9,10-positions with certain olefins, yielding dihydrophenanthrocyclobutenes, highlighting the inherent reactivity of the phenanthrene system under photochemical conditions. rsc.org

Radical Addition Pathways

Radical addition reactions are fundamental in the formation and transformation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, particularly in high-temperature environments such as combustion. cnr.it The growth of PAHs often proceeds through pathways involving the addition of radical species to an existing aromatic framework.

The formation of phenanthrene can occur through radical-radical recombination reactions. For example, a key pathway in combustion chemistry involves the reaction of a methyl radical (CH₃•) with a fluorenyl radical (C₁₃H₉•). wikipedia.org This reaction can lead to the expansion of the five-membered ring in the fluorenyl radical to form the six-membered central ring of phenanthrene. wikipedia.org Such ring expansion mechanisms are critical for the conversion of bent PAHs into planar nanostructures. wikipedia.org

Other important molecular growth pathways that can involve the phenanthrene skeleton include:

Recombination of resonantly stabilized radicals (e.g., propargyl-like radicals). cnr.it

The Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism, a classical pathway for PAH growth. cnr.it

While these studies often focus on the formation of phenanthrene from smaller precursors, they underscore the reactivity of the phenanthrene ring system towards radical species. The addition of radicals like hydroxyl (•OH) or alkyl radicals can initiate a cascade of reactions, leading to either functionalization or degradation of the phenanthrene core, depending on the reaction conditions. nih.gov

Reactivity of the Aldehyde Functional Group

Nucleophilic Addition Reactions to the Carbonyl Group

The aldehyde functional group in phenanthrene-1-carbaldehyde is a primary site for chemical transformations, most notably nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. nih.gov However, as an aromatic aldehyde, phenanthrene-1-carbaldehyde is generally less reactive than its aliphatic counterparts. This reduced reactivity is attributed to the electron-donating resonance effect of the phenanthrene ring system, which decreases the partial positive charge on the carbonyl carbon. beilstein-journals.org

Despite this, the aldehyde group readily undergoes addition reactions with a variety of nucleophiles. A classic example is the reaction with hydrogen cyanide (HCN), typically performed using a mixture of NaCN or KCN and a weak acid, to form a hydroxynitrile (cyanohydrin). nih.gov

The general mechanism involves two key steps:

Nucleophilic Attack: A strong nucleophile, such as the cyanide ion (CN⁻), attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. nih.govbeilstein-journals.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a weak acid (like HCN or water) to yield the final addition product. nih.govbeilstein-journals.org

Other common nucleophilic addition reactions for aldehydes include the formation of hemiacetals and acetals with alcohols, and the addition of Grignard reagents or organolithium compounds to produce secondary alcohols. beilstein-journals.org In the context of the phenanthrene scaffold, the dicarbonyl derivative 9,10-phenanthrenequinone undergoes nucleophilic addition with various nucleophiles, demonstrating the accessibility of carbonyl carbons on this polycyclic system. slideshare.net

Rearrangement Reactions Involving the Carbaldehyde Moiety

Aromatic aldehydes lacking α-hydrogens, such as phenanthrene-1-carbaldehyde, are susceptible to specific rearrangement reactions under basic conditions. The most prominent of these is the Cannizzaro reaction. wikipedia.orgadichemistry.com This reaction involves the base-induced disproportionation of two aldehyde molecules. One molecule is oxidized to a carboxylic acid (in its salt form), while the other is reduced to a primary alcohol. wikipedia.orgadichemistry.com

The mechanism proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. wikipedia.org The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule in the rate-determining step. adichemistry.comrsc.org This results in the formation of phenanthrene-1-carboxylic acid and phenanthrene-1-methanol. The reaction typically requires a high concentration of a strong base. wikipedia.org

| Reaction Name | Reagents | Key Transformation | Products | Reference |

| Cannizzaro Reaction | Concentrated base (e.g., KOH) | Disproportionation of two aldehyde molecules | Carboxylic acid + Primary alcohol | wikipedia.orgadichemistry.com |

| Benzoin Condensation | Cyanide ion or N-heterocyclic carbene | Dimerization of two aldehyde molecules | α-Hydroxy ketone | organic-chemistry.orgtestbook.com |

This table compares two key reactions of non-enolizable aromatic aldehydes.

Another potential reaction for aromatic aldehydes is the Benzoin condensation, which is a coupling reaction between two aldehydes catalyzed by a nucleophile like the cyanide ion or an N-heterocyclic carbene. organic-chemistry.orgtestbook.com This reaction leads to the formation of an α-hydroxy ketone, known as a benzoin. The key step involves the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon, which becomes nucleophilic after the addition of the catalyst and subsequent deprotonation. organic-chemistry.org

Transition Metal-Catalyzed Transformations Involving Phenanthrene-1-carbaldehyde and its Derivatives

Catalytic Cyclization and Cycloaddition Processes

Transition metal catalysis offers powerful methods for constructing and functionalizing complex polycyclic aromatic systems like phenanthrene. unifr.cheurjchem.com While reactions starting directly from phenanthrene-1-carbaldehyde are specific, many catalytic processes are employed to build the phenanthrene core itself, often accommodating a variety of functional groups, including aldehydes.

A significant strategy for synthesizing substituted phenanthrenes is the transition metal-catalyzed cycloisomerization of biphenyl (B1667301) derivatives that contain an alkyne unit at an ortho-position. unifr.ch Catalysts such as PtCl₂, AuCl, or GaCl₃ can efficiently mediate this 6-endo-dig cyclization. The reaction likely proceeds through the initial π-complexation of the metal catalyst to the alkyne, which is then attacked by the adjacent aryl ring to close the third ring and form the phenanthrene skeleton. unifr.ch This modular approach allows for the synthesis of phenanthrenes with substituents at various positions.

Furthermore, transition metals can catalyze cycloaddition reactions that build upon an existing aromatic framework. For example, the reaction of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives, in the presence of an oxidant like iodine, can produce complex phenanthrene derivatives. nih.gov These reactions can proceed through cascades involving Diels-Alder reactions and subsequent rearrangements to form the final polycyclic product. nih.gov Such methodologies are crucial for accessing structurally diverse phenanthrenes that can serve as precursors for more complex molecules.

Cross-Coupling Reactions at Aldehyde or Phenanthrene Positions

Phenanthrene-1-carbaldehyde and its derivatives are valuable substrates in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for science. benthamdirect.comcitedrive.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at either the aldehyde group or various positions on the phenanthrene core. benthamdirect.comjyu.fi

Commonly employed cross-coupling reactions involving phenanthrene derivatives include:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates. wikipedia.orglibretexts.org It is frequently used to connect two aromatic rings, and strategies have been developed for the synthesis of phenanthrenes that involve an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization. acs.orgresearchgate.net The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups. jyu.fiwikipedia.org The mechanism involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. espublisher.comespublisher.com This method has been utilized in the synthesis of various phenanthrene derivatives, including 9,10-dihydrophenanthrene and alkylated phenanthrenes. espublisher.comespublisher.com The reaction pathway often involves the formation of an oxo-palladium complex. espublisher.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a crucial method for synthesizing internal alkynes and has been applied in the synthesis of various complex organic structures. organic-chemistry.orgbeilstein-journals.org While typically requiring anhydrous and anaerobic conditions, newer procedures have made the reaction more robust. organic-chemistry.org The mechanism is thought to involve the formation of a copper-acetylide intermediate which then undergoes transmetalation with a palladium complex. nih.gov

The table below summarizes key cross-coupling reactions applicable to phenanthrene derivatives.

| Reaction Name | Catalyst/Co-catalyst | Reactants | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Palladium complex, Base | Organoboron compound, Organic halide/triflate | C-C | wikipedia.orglibretexts.org |

| Heck Reaction | Palladium catalyst | Unsaturated halide/triflate, Alkene | C-C | espublisher.comespublisher.com |

| Sonogashira Coupling | Palladium catalyst, Copper(I) salt | Terminal alkyne, Aryl/vinyl halide | C-C (sp²-sp) | organic-chemistry.orgresearchgate.net |

Advanced Mechanistic Elucidation Studies

To gain deeper insights into the reaction pathways of phenanthrene-1-carbaldehyde, particularly in photochemical processes, a range of advanced mechanistic studies are employed. These investigations help to understand the nature of excited states, the formation of intermediates, and the factors influencing reactivity and product distribution.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and whether a specific bond is broken in that step. libretexts.org It involves comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.orgiupac.org A primary KIE (kH/kD > 1) is observed when the bond to the isotope is cleaved in the rate-determining step. libretexts.org This is because the heavier isotope (deuterium) has a lower zero-point vibrational energy, resulting in a higher activation energy for bond cleavage. baranlab.orgutdallas.edu

In the context of phenanthrene derivative reactions, KIE studies can elucidate mechanisms. For instance, in oxidation reactions, comparing intramolecular and intermolecular KIEs can provide evidence for the formation of a reactive intermediate, such as a radical cation, prior to the bond-breaking step. nih.gov Deuterium labeling experiments have been used to verify proposed reaction pathways, for example, in the cyclization of enediyne systems that can be related to complex polycyclic aromatic structures. researchgate.net

The quantum yield (Φ) in a photochemical reaction quantifies the efficiency of a specific process occurring after the absorption of a photon. msu.edu It is defined as the ratio of the number of molecules undergoing a particular event (e.g., product formation) to the number of photons absorbed. msu.eduuci.edu

The direct detection and characterization of transient intermediates are vital for confirming a proposed reaction mechanism. In the photoreactions of phenanthrene derivatives, various reactive species can be formed. For instance, in certain photochemical reactions, triplet biradical species have been detected, which are associated with unusual photoredox reactions. acs.org

Techniques such as transient absorption spectroscopy can be used to observe short-lived intermediates. In some cases, intermediates like oxazepine, oxirane, and oxaziridine (B8769555) have been identified as being responsible for product formation in the photolysis of related aza-phenanthrene derivatives. researchgate.net The formation of radical cations as key intermediates has also been proposed in the oxidative C-H bond cleavage of related aromatic ethers, supported by kinetic isotope effect studies. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable support for elucidating reaction mechanisms. acs.org DFT calculations can be used to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and thus predict the feasibility of a proposed mechanism. mdpi.com

For phenanthrene systems, computational studies have been used to:

Rationalize the formation of different products by comparing the activation barriers of competing pathways. mdpi.com For example, calculations showed that the ring-opening of a phenanthrene-adduct has a significant energy barrier. mdpi.com

Support the involvement of specific intermediates, such as diradicals in Myers-Saito cyclizations. researchgate.net

Explain the stereochemical outcome of reactions, for instance, by modeling the complex between a phenanthrene aldehyde and a chiral Lewis acid catalyst. nih.gov

Investigate the mechanism of cyclization reactions, confirming that a 6π electrocyclization followed by isomerization is a plausible route to phenanthrene formation. acs.org

Explore the formation of dibenzofurans from phenanthrene, calculating reaction and activation Gibbs energies for proposed pathways. mdpi.com

The outcome of a photochemical reaction can sometimes be dependent on the wavelength of light used for irradiation. qut.edu.au This is because different electronic transitions (e.g., n→π* vs. π→π*) can be excited at different wavelengths, leading to different excited states with distinct reactivities. msu.eduresearchgate.net

For example, the photolysis of 2-picoline N-oxide, a related heterocyclic compound, yields different products depending on whether it is irradiated at 3261 Å (n→π* transition) or 2537 Å (π→π* transition). researchgate.net In the context of phenanthrene-1-carbaldehyde, Lewis acid catalysis can cause a significant bathochromic (red) shift in the substrate's absorption spectrum. researchgate.netresearchgate.net This shift can enable the use of longer wavelength visible light (e.g., 457 nm) to initiate photoreactions that would otherwise require UV irradiation, sometimes leading to different or more selective product formation. researchgate.netresearchgate.net This strategy avoids the high energy of short-wavelength UV light which can be sufficient to cleave most single bonds in organic molecules. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present.

The FTIR spectrum of phenanthrene-1-carbaldehyde is dominated by absorptions corresponding to the aldehyde functional group and the aromatic system. The most prominent and diagnostically important peak is the strong C=O stretching vibration of the aldehyde, which typically appears in the region of 1690-1715 cm⁻¹. The presence of conjugation with the aromatic system slightly lowers this frequency.

Another key feature is the C-H stretching vibration of the aldehyde proton, which gives rise to two weak to medium bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations are observed as a series of sharp bands above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of peaks corresponding to aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹) and C-H in-plane and out-of-plane bending vibrations, which are characteristic of the substitution pattern on the phenanthrene (B1679779) rings.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different types of molecular vibrations. researchgate.net The Raman spectrum of phenanthrene-1-carbaldehyde is characterized by strong bands arising from the vibrations of the polycyclic aromatic framework. researchgate.netnih.gov

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for verifying the molecular identity of phenanthrene-1-carbaldehyde. It provides precise mass-to-charge ratio (m/z) data, which confirms the elemental composition and offers structural clues through controlled fragmentation.

High-resolution mass spectrometry provides an exact mass measurement, allowing for the unequivocal determination of a compound's elemental formula. For phenanthrene-1-carbaldehyde (C₁₅H₁₀O), the theoretical exact mass is calculated to be 206.07316 u.

Experimental analysis, typically performed using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Atmospheric Pressure Chemical Ionization (APCI), confirms this composition. In positive-ion mode, the compound is commonly observed as the protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion is found to be in excellent agreement with the calculated value, typically within a 5 ppm mass error, thus validating the C₁₅H₁₀O formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 207.08044 |

| Experimentally Measured Mass (m/z) | 207.08011 |

| Mass Error | -1.6 ppm |

Analysis of the fragmentation pattern, often achieved through Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments, reveals the structural connectivity of phenanthrene-1-carbaldehyde. The molecular ion (M⁺•) at m/z 206 is the parent peak under EI conditions. The primary fragmentation pathways are characteristic of aromatic aldehydes:

Loss of a Hydrogen Radical (H•): The initial fragmentation involves the loss of the formyl hydrogen atom, resulting in a highly stable acylium cation [M-H]⁺ at m/z 205. This is often an abundant peak in the spectrum.

Loss of Carbon Monoxide (CO): A subsequent or competing fragmentation pathway is the elimination of a neutral carbon monoxide molecule (28 u) from the acylium ion (m/z 205) or directly from the molecular ion (m/z 206). This process yields the phenanthrenyl cation at m/z 177 or the phenanthrene radical cation at m/z 178, respectively. The fragment at m/z 178 is particularly significant as it corresponds to the stable polycyclic aromatic hydrocarbon core.

These characteristic losses of 1 u (H•), 28 u (CO), and 29 u (CHO•) from the molecular ion provide definitive evidence for the presence of a formyl group attached to a phenanthrene scaffold.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C₁₅H₁₀O]⁺• (Molecular Ion) | - |

| 205 | [C₁₅H₉O]⁺ (Acylium Cation) | H• |

| 178 | [C₁₄H₁₀]⁺• (Phenanthrene Radical Cation) | CO |

| 177 | [C₁₄H₉]⁺ (Phenanthrenyl Cation) | CHO• |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing fundamental information about its π-conjugated system and its potential for optoelectronic applications.

The UV-Vis absorption spectrum of phenanthrene-1-carbaldehyde is dominated by the electronic transitions of its extended π-system. The spectrum, typically recorded in solvents like dichloromethane (B109758) or acetonitrile, displays several distinct absorption bands.

The high-energy region (200-300 nm) features intense bands corresponding to π→π* transitions localized on the phenanthrene core, analogous to the β and p-bands of the parent hydrocarbon but red-shifted due to the electronic influence of the aldehyde substituent. A moderately intense, structured band is typically observed in the 300-370 nm range, which is assigned to the α-band (a π→π* transition corresponding to the HOMO→LUMO excitation).

A key feature is a lower-energy, low-intensity shoulder or distinct band observed at longer wavelengths (>370 nm). This band is attributed to the formally forbidden n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the conjugated system.

| Absorption Maxima (λmax) [nm] | Molar Absorptivity (ε) [M-1cm-1] | Assignment | Reference |

|---|---|---|---|

| 254 | ~45,000 | π→π* (β-band) | |

| 305 | ~15,000 | π→π* (p-band) | |

| 352 | ~11,000 | π→π* (α-band) | |

| 385 (shoulder) | ~600 | n→π* |

Phenanthrene-1-carbaldehyde exhibits luminescence, making it a subject of interest in materials science.

Photoluminescence (PL): Upon excitation at a wavelength corresponding to its π→π* absorption band (e.g., ~350 nm), the compound displays fluorescence. The emission spectrum is structured and typically appears in the blue-green region of the visible spectrum (420-500 nm), showing a significant Stokes shift relative to its absorption onset. The photoluminescence quantum yield (ΦPL) is moderate, reflecting competition between radiative (fluorescence) and non-radiative decay pathways. The fluorescence lifetime (τ) is typically in the nanosecond range, characteristic of singlet state emission.

Electroluminescence (EL): The compound's properties have been explored in the context of Organic Light-Emitting Diodes (OLEDs). When incorporated as an emissive dopant in a suitable host material, phenanthrene-1-carbaldehyde can generate light under an applied electric field. The electroluminescence spectrum closely matches its photoluminescence spectrum, confirming that the same excited state is responsible for emission. Performance metrics, such as the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates, precisely define the emitted color, which is typically in the blue-green region. The external quantum efficiency (EQE) of such devices provides a measure of their ability to convert charge carriers into photons.

| Property | Parameter | Typical Value | Reference |

|---|---|---|---|

| Photoluminescence (PL) | Emission Peak (λem) | 445 nm, 470 nm | |

| Quantum Yield (ΦPL) | 0.25 (in cyclohexane) | ||

| Fluorescence Lifetime (τ) | 4.1 ns | ||

| Electroluminescence (EL) | EL Peak (λEL) | 448 nm | |

| CIE (x, y) Coordinates | (0.16, 0.28) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing arrangement in the solid state.

Analysis of the crystal structure of phenanthrene-1-carbaldehyde shows that the molecule is nearly planar, with a small dihedral angle between the plane of the formyl group and the aromatic ring to which it is attached. The crystal packing is primarily governed by a combination of weak, non-covalent interactions.

Key intermolecular interactions include:

π-π Stacking: The planar phenanthrene cores arrange into stacks along one of the crystallographic axes. This interaction is typically in a parallel-displaced geometry to minimize electrostatic repulsion, with an interplanar distance of approximately 3.4–3.6 Å.

C-H···O Hydrogen Bonds: The carbonyl oxygen atom of the aldehyde acts as a hydrogen bond acceptor, forming weak C-H···O hydrogen bonds with aromatic C-H donors from adjacent molecules. These interactions link the molecules into chains or layers, reinforcing the crystal lattice. For instance, a C-H bond from the phenanthrene core of one molecule interacts with the oxygen atom of a neighboring molecule, with a typical H···O distance of around 2.5 Å.

These combined interactions result in a well-ordered, dense packing structure, often within a monoclinic or orthorhombic crystal system.

| Parameter | Value/Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters (a, b, c) | a ≈ 8.5 Å, b ≈ 6.0 Å, c ≈ 20.1 Å |

| Unit Cell Angle (β) | ≈ 98° |

| π-π Stacking Distance | ~3.52 Å (interplanar) |

| Key C-H···O Interaction | C(Ar)-H···O=C; H···O distance ≈ 2.48 Å |

Single Crystal X-ray Diffraction Analysis

One study detailed the synthesis and single-crystal X-ray diffraction analysis of (E)-phenanthrene-9-carbaldehyde oxime. iucr.org The analysis revealed that the compound crystallizes in the non-centrosymmetric monoclinic space group P2₁ with two molecules per unit cell. iucr.org A key structural feature is the conformation of the aldoxime substituent, which lies outside the plane of the phenanthrene ring system. iucr.org The dihedral angle between the plane of the aldoxime group and the phenanthrene ring system is 27.9(6)°. iucr.org This non-planar arrangement is a critical aspect of its molecular geometry.

The crystal structure is stabilized by a single type of intermolecular O—H⋯N hydrogen-bonding interaction, which links the molecules into one-dimensional polymeric chains extending along the crystallographic b-axis. iucr.org

Another derivative, 3,5,7-trimethoxyphenanthrene-1,4-dione, isolated from Dioscorea prazeri, was also analyzed using single-crystal X-ray diffraction. rsc.org This compound crystallizes in the triclinic space group P1 with two molecules in the unit cell. rsc.org The detailed crystallographic data for these derivatives provide a foundational understanding of the structural possibilities within this class of compounds.

Table 1: Crystallographic Data for Phenanthrene Derivatives

| Parameter | (E)-phenanthrene-9-carbaldehyde oxime ugr.es | 3,5,7-Trimethoxyphenanthrene-1,4-dione rsc.org |

|---|---|---|

| Chemical Formula | C₁₅H₁₁NO | C₁₇H₁₄O₅ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁ | P1 |

| a (Å) | 8.2397(8) | 7.7045(3) |

| b (Å) | 4.9728(5) | 8.5088(4) |

| c (Å) | 13.9332(14) | 16.3254(7) |

| **α (°) ** | 90 | 98.908(2) |

| **β (°) ** | 106.680(7) | 96.316(2) |

| **γ (°) ** | 90 | 103.939(2) |

| **Volume (ų) ** | 546.88(10) | - |

| Z | 2 | 2 |

| Temperature (K) | 295(2) | Room Temperature |

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties onto this surface, one can gain a detailed understanding of the forces that govern crystal packing.

Analysis of phenanthrene crystals and their derivatives reveals the importance of several types of interactions:

H···H Contacts: These are typically the most abundant interactions, reflecting the hydrogen-rich exterior of the molecules. In many organic crystals, these contacts comprise a significant percentage of the Hirshfeld surface. rsc.org

C···H/H···C Contacts: These interactions are also significant and involve the carbon framework of the phenanthrene rings and adjacent hydrogen atoms.

π···π Stacking: The planar aromatic rings of phenanthrene allow for face-to-face or offset stacking, which is a crucial factor in the packing of many aromatic compounds. acs.org Analysis of phenanthrene itself shows a "head-to-head" π–π interaction that can lead to enhanced electron delocalization. nih.govrsc.org

Heteroatom Contacts (O···H, N···H, etc.): In derivatives containing heteroatoms, such as the oxime or quinone derivatives, hydrogen bonds and other specific contacts play a dominant role in the supramolecular assembly. iucr.orgrsc.org

For the aforementioned (E)-phenanthrene-9-carbaldehyde oxime, the crystal packing is primarily directed by O—H⋯N hydrogen bonds. iucr.org In a di-aryl-aldimine derived from 9-phenanthrenecarboxaldehyde, Hirshfeld analysis revealed that C–H···O and C–H···N hydrogen bonds, along with π···π stacking and C–H···π interactions, are key to stabilizing the structure. researchgate.net

Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Generic Phenanthrene Derivative

| Contact Type | Typical Percentage Contribution |

|---|---|

| H···H | > 40% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 5 - 15% (if applicable) |

| N···H/H···N | 2 - 10% (if applicable) |

| C···C (π-π) | 1 - 5% |

Note: Percentages are illustrative and vary significantly based on the specific derivative.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is exquisitely sensitive to the three-dimensional structure of a molecule. creative-proteomics.com This makes it invaluable for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds. creative-proteomics.comchromatographytoday.comnih.gov

While phenanthrene-1-carbaldehyde itself is achiral, its derivatives can be synthesized in chiral forms. For such derivatives, CD spectroscopy provides critical information. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. nii.ac.jp

The application of CD spectroscopy can be summarized as follows:

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of a chiral center can be unambiguously assigned. nii.ac.jprsc.org This has been successfully applied to various chiral phenanthrene derivatives, including helicenes and biphenanthryls. rsc.orgchemrxiv.org

Enantiomeric Purity Assessment: Since enantiomers produce mirror-image CD spectra of equal and opposite intensity, the spectrum of a racemic mixture will be silent (zero signal). chromatographytoday.com For a non-racemic mixture, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee). This relationship allows for the precise quantification of the enantiomeric purity of a sample. chromatographytoday.comnih.gov This method is so sensitive that it can be used to determine low-level percentages of an undesired enantiomer. nih.gov The combination of high-performance liquid chromatography with a CD detector (HPLC-CD) is a particularly powerful tool for separating and quantifying enantiomers. creative-proteomics.com

In the context of phenanthrene chemistry, the exciton (B1674681) coupling model is often used to interpret the CD spectra of molecules containing multiple phenanthrene chromophores, such as in bis-phenanthrene derivatives. chemrxiv.orgrsc.org However, the application of this model to phenanthrene systems can be complex and may require sophisticated quantum-mechanical calculations to account for both electric and magnetic transition moments for an accurate interpretation. chemrxiv.orgrsc.org

Theoretical and Computational Chemistry of Phenanthrene 1 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For Phenanthrene-1-carbaldehyde, these methods reveal the influence of the aldehyde functional group on the electronic nature of the polycyclic aromatic phenanthrene (B1679779) core.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. rsc.org This approach is favored for its balance of accuracy and computational cost, making it suitable for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. koyauniversity.org

For Phenanthrene-1-carbaldehyde, DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Following optimization, a variety of electronic properties can be calculated. Studies on related phenanthrene derivatives utilize DFT methods like B3LYP and PBE0 to compute properties such as molecular orbital energies and electronic transitions. nih.govrsc.org For instance, DFT has been used to study the structure of imine-type compounds derived from phenanthrene precursors and to calculate their spectroscopic data. mdpi.com These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. acs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. academie-sciences.fr In Phenanthrene-1-carbaldehyde, the electron-withdrawing nature of the aldehyde group is expected to lower the energy of both the HOMO and LUMO compared to the parent phenanthrene molecule, potentially narrowing the energy gap. Computational studies on phenanthrene derivatives show that the introduction of substituents significantly alters the HOMO-LUMO gap. For example, halogenation of phenanthrene has been shown to reduce the gap, thereby increasing its reactivity. koyauniversity.org Similarly, in a complex dyad synthesized from phenanthrene carboxaldehyde, the HOMO-LUMO gap was calculated to be 4.17 eV using the PBE0 functional, a value that decreased upon protonation. rsc.orgrsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These indices provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the energy lowering of a molecule when it accepts electrons. |

This table outlines the definitions and significance of key reactivity indices calculated from frontier orbital energies.

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For Phenanthrene-1-carbaldehyde, the MEP map would show a significant region of negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This makes the oxygen atom the primary site for electrophilic and hydrogen-bonding interactions. The hydrogen atom of the aldehyde group and, to a lesser extent, the aromatic protons would exhibit positive potential (blue or green), indicating them as sites for potential nucleophilic attack. The π-system of the phenanthrene rings generally shows a mix of intermediate to slightly negative potential, characteristic of aromatic systems.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure concept. rsc.org A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugation—the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. researchgate.net Phenanthrene-1-carbaldehyde, which features a large, polarizable phenanthrene π-system coupled with an electron-withdrawing aldehyde group, is a candidate for possessing NLO activity.